molecular formula C9H10Br2 B3288786 (1,3-Dibromopropan-2-yl)benzene CAS No. 85291-68-5

(1,3-Dibromopropan-2-yl)benzene

Cat. No.: B3288786
CAS No.: 85291-68-5
M. Wt: 277.98 g/mol
InChI Key: QRNSGEFSAXCAKE-UHFFFAOYSA-N
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Description

Significance of Vicinal Dibromides in Organic Chemistry

Vicinal dibromides, compounds containing two bromine atoms on adjacent carbon atoms, are a cornerstone of synthetic organic chemistry. Their significance lies in their ability to serve as precursors to a variety of functional groups. One of the most common applications of vicinal dibromides is in dehydrobromination reactions to form alkenes and alkynes. These elimination reactions, typically carried out in the presence of a base, provide a reliable method for introducing carbon-carbon double and triple bonds into a molecule.

Furthermore, the bromine atoms in vicinal dibromides are good leaving groups, making them susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of nucleophiles, leading to the formation of diols, diamines, dithiols, and other difunctionalized compounds. The stereochemistry of the starting vicinal dibromide can often be controlled, which in turn allows for the stereoselective synthesis of the resulting products.

Contextualizing (1,3-Dibromopropan-2-yl)benzene as a Synthetic Motif

This compound is a specific type of vicinal dibromide where the dibrominated propyl chain is attached to a phenyl group. This combination of an aromatic ring and a reactive aliphatic chain makes it a versatile synthetic motif. The phenyl group can influence the reactivity of the dibromopropyl moiety and can also be a site for further chemical modifications.

A key reaction of this compound is its use in the synthesis of heterocyclic compounds. For instance, it can react with binucleophiles to form cyclic structures. A notable application is its reaction with sodium azide (B81097), which can lead to the formation of triazole derivatives, a class of heterocycles with significant applications in medicinal chemistry and materials science. researchgate.net The reaction of 1,3-dibromopropane, a related compound, with N-propargyl sulfonamide in the presence of a catalyst demonstrates the potential for forming complex heterocyclic systems. researchgate.net

The synthesis of this compound can be envisioned through the bromination of allylbenzene (B44316). Allylbenzene itself can be synthesized via the reaction of phenylmagnesium bromide with allyl bromide. mdma.chprepchem.com The subsequent addition of bromine across the double bond of allylbenzene would yield the desired this compound.

PropertyValue
IUPAC Name This compound
Other Names 2-phenyl-1,3-dibromopropane
CAS Number 85291-68-5
Molecular Formula C₉H₁₀Br₂
Molecular Weight 277.99 g/mol

Table 1: Properties of this compound nih.gov

Overview of Research Trajectories for Alkyl Dibromides

Research involving alkyl dibromides continues to be an active area in organic chemistry. Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: Chemists are constantly seeking more efficient, selective, and environmentally friendly methods for the synthesis of alkyl dibromides and their subsequent transformations. This includes the use of new catalysts and reagents to control the stereochemistry of reactions.

Applications in Total Synthesis: Alkyl dibromides are crucial intermediates in the total synthesis of complex natural products and other biologically active molecules. Their ability to introduce specific functionalities and stereocenters makes them indispensable tools for synthetic chemists.

Medicinal Chemistry: The development of new drugs often relies on the synthesis of novel heterocyclic compounds. Alkyl dibromides, including this compound, serve as important precursors for these heterocycles. For example, 1,3-diarylpropane derivatives, structurally related to our compound of interest, have been investigated as potential anti-tumor agents. google.com

Materials Science: The ability to form polymers and other materials with specific properties is another area of interest. The difunctional nature of alkyl dibromides allows for their use as monomers in polymerization reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromopropan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNSGEFSAXCAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574711
Record name (1,3-Dibromopropan-2-yl)benzene
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Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85291-68-5
Record name (1,3-Dibromopropan-2-yl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID00574711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dibromopropan-2-yl)benzene
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Synthetic Methodologies for 1,3 Dibromopropan 2 Yl Benzene

Direct Synthesis from 2-Phenylpropane-1,3-diol

The most prominent and direct route to (1,3-Dibromopropan-2-yl)benzene is the bromination of 2-Phenylpropane-1,3-diol. prepchem.comcymitquimica.comnih.govsigmaaldrich.com This starting material, a white to light yellow crystalline powder, possesses two primary hydroxyl groups that are the targets for substitution. cymitquimica.comsigmaaldrich.com

A widely utilized and effective reagent system for the conversion of primary alcohols to alkyl halides is the combination of N-Bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh3). uzhnu.edu.ua This method is a variation of the Appel reaction and is known for its mild conditions and good yields. uzhnu.edu.ua The reaction proceeds through the in-situ formation of a phosphonium (B103445) salt, which then facilitates the displacement of the hydroxyl group by the bromide ion.

The general procedure involves treating the alcohol with a mixture of NBS and triphenylphosphine in a suitable solvent, such as dimethylformamide (DMF). uzhnu.edu.ua The use of anhydrous solvents is crucial for the success of the reaction to avoid unwanted side reactions. uzhnu.edu.ua

Table 1: Reagents for Bromination of 2-Phenylpropane-1,3-diol

ReagentRoleKey Considerations
2-Phenylpropane-1,3-diolStarting MaterialA diol with two primary hydroxyl groups. prepchem.comcymitquimica.com
N-Bromosuccinimide (NBS)Brominating AgentSource of electrophilic bromine. uzhnu.edu.ua
Triphenylphosphine (PPh3)ActivatorForms a phosphonium intermediate. uzhnu.edu.ua
Dimethylformamide (DMF)SolventA common polar aprotic solvent for this reaction. uzhnu.edu.ua

This table summarizes the key reagents involved in the direct synthesis of this compound from 2-Phenylpropane-1,3-diol.

To achieve high yields of this compound, optimization of the reaction conditions is essential. Key parameters that influence the outcome of the synthesis include the stoichiometry of the reagents, reaction temperature, and reaction time. Typically, an excess of the brominating reagent and triphenylphosphine is used to ensure complete conversion of the diol. uzhnu.edu.ua The reaction is often carried out at moderate temperatures to balance reaction rate and selectivity. uzhnu.edu.ua While specific yield data for the synthesis of this compound is not extensively reported in the provided results, the NBS/PPh3 system is known to provide good to excellent yields for the conversion of primary alcohols to alkyl bromides, often in the range of 70-95%. uzhnu.edu.ua

Alternative Synthetic Routes and Precursors

While the direct bromination of 2-Phenylpropane-1,3-diol is a primary method, other synthetic strategies can be envisaged. These routes may involve different starting materials or a different sequence of reactions to introduce the desired functional groups. For instance, a retrosynthetic analysis might suggest starting from a precursor that already contains the phenyl group and a three-carbon chain, which can then be functionalized.

For the synthesis of this compound, the key challenge is regioselectivity – ensuring that both primary hydroxyl groups of 2-Phenylpropane-1,3-diol are substituted without affecting the phenyl ring. The use of reagents like NBS/PPh3 is generally selective for alcohols over aromatic rings under the typical reaction conditions. uzhnu.edu.ua

Stereoselectivity is not a factor in the synthesis of the achiral this compound from the achiral 2-Phenylpropane-1,3-diol. However, in the synthesis of related chiral molecules, the choice of reagents and reaction conditions can be critical to control the stereochemical outcome. nih.govnih.govrsc.org

Chemical Reactivity and Transformation Pathways of 1,3 Dibromopropan 2 Yl Benzene

Nucleophilic Substitution Reactions

The core of (1,3-Dibromopropan-2-yl)benzene's reactivity lies in nucleophilic substitution, where the bromine atoms are displaced by a wide range of nucleophiles. These reactions are fundamental to its application as a building block in organic synthesis.

S_N2 Reactivity with Various Nucleophiles

This compound is susceptible to bimolecular nucleophilic substitution (S_N2) reactions. In an S_N2 reaction, a nucleophile attacks the carbon atom and the leaving group departs in a single, concerted step. youtube.com The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. libretexts.orgresearchgate.net The secondary carbon bearing the phenyl group is sterically more hindered than the primary carbons, but the benzylic position can stabilize the transition state, enhancing reactivity. msu.edu

The two bromine atoms can be substituted sequentially or simultaneously, depending on the stoichiometry and reaction conditions. A variety of nucleophiles can be employed, leading to a diverse array of products.

Table 1: Examples of S_N2 Reactions with this compound

Nucleophile Reagent Example Product Type
Thiolate Sodium thiomethoxide (NaSMe) Dithioether
Cyanide Sodium cyanide (NaCN) Dinitrile
Azide (B81097) Sodium azide (NaN₃) Diazide

Role in Propane-Bridging Reactions (e.g., C-N Coupling)

A key application of bifunctional electrophiles like this compound is in the formation of three-carbon bridges between two nucleophilic centers. This is particularly evident in C-N coupling reactions, where the compound can react with dinucleophiles, such as piperazine (B1678402), to form bridged products.

For instance, the reaction with a disubstituted piperazine would involve the sequential S_N2 displacement of both bromide atoms by the nitrogen nucleophiles of the piperazine ring. This results in the formation of a rigid, phenyl-substituted propane (B168953) bridge across the piperazine scaffold. Such structures are of interest in medicinal chemistry for the synthesis of complex heterocyclic systems.

Reactivity with Nitrogenous Bases (e.g., Phthalimide (B116566), Piperazines)

This compound readily reacts with various nitrogenous bases. A classic example of such a reaction is the Gabriel synthesis, which provides a method for the synthesis of primary amines. masterorganicchemistry.com In this reaction, the phthalimide anion acts as a nucleophile, attacking the electrophilic carbon and displacing a bromide ion in an S_N2 fashion. The use of phthalimide prevents over-alkylation, a common issue when using ammonia (B1221849) or primary amines as nucleophiles. masterorganicchemistry.com Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylated phthalimide yields the primary amine. In the case of this compound, this would lead to the formation of a diamine.

The reaction with piperazines is another important transformation. Piperazine, a cyclic diamine, can act as a dinucleophile. The reaction with this compound can lead to the formation of N,N'-disubstituted piperazine derivatives, where two piperazine units are bridged by the 2-phenylpropane-1,3-diyl group, or potentially to the formation of more complex polycyclic structures if a single piperazine molecule reacts with both electrophilic centers of the dibromo compound.

Cyclization and Ring-Forming Reactions

The 1,3-dihalo functionality of this compound makes it a valuable precursor for the synthesis of various cyclic compounds, including both heterocyclic and carbocyclic ring systems.

Formation of Heterocyclic Rings (e.g., Thietanes via Na₂S·9H₂O)

The reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide nonahydrate (Na₂S·9H₂O), is a well-established method for the synthesis of four-membered sulfur-containing heterocycles known as thietanes. This reaction proceeds via a double nucleophilic displacement mechanism. The sulfide ion first displaces one bromide to form a transient mercaptide, which then undergoes an intramolecular S_N2 reaction to displace the second bromide, forming the thietane (B1214591) ring. Given this general reactivity, it is expected that this compound would react with sodium sulfide to yield 2-phenylthietane.

Table 2: Synthesis of 2-Phenylthietane

Reactant Reagent Product

Note: This represents a predicted reaction based on established methods for thietane synthesis.

Intramolecular Cyclization Processes

This compound possesses the structural elements necessary for intramolecular cyclization. One plausible pathway is an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comlibretexts.org In this type of reaction, the aromatic ring itself acts as a nucleophile, attacking one of the electrophilic carbons of the haloalkyl side chain. masterorganicchemistry.com This reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation or a highly polarized carbon-bromine bond. libretexts.orglibretexts.org

The attack of the phenyl ring onto one of the bromomethyl groups would lead to the formation of a new ring fused to the benzene (B151609) ring. Depending on which carbon of the side chain is attacked and the orientation of the cyclization, different ring sizes could potentially be formed. The most likely product would be a six-membered ring, resulting from the attack of the ortho position of the phenyl ring onto the terminal bromomethyl carbon, leading to a tetralin derivative. Such intramolecular reactions are a powerful tool for the construction of polycyclic aromatic systems. masterorganicchemistry.com

Electrophilic and Radical Reaction Pathways

The presence of benzylic hydrogens and an aromatic system in this compound opens up avenues for both radical and electrophilic reactions.

Potential for Radical Chain Reactions

The carbon atoms attached to the bromine atoms in this compound are benzylic. This position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical by the adjacent phenyl ring. Reactions initiated by radical initiators, such as heat or ultraviolet light, can lead to the homolytic cleavage of the carbon-bromine bond, generating a bromine radical and a benzylic radical. youtube.com This initiation step can trigger a radical chain reaction.

Once formed, the benzylic radical can participate in various propagation steps. For instance, it can abstract a hydrogen atom from another molecule or react with other radical species present in the reaction mixture. youtube.com Termination of the chain reaction occurs when two radical species combine. youtube.com A common reagent used for benzylic bromination is N-bromosuccinimide (NBS), which can introduce a bromine atom at the benzylic position through a radical substitution mechanism. libretexts.org This reactivity highlights the potential of this compound to undergo further functionalization at the benzylic carbons via radical pathways.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. makingmolecules.comlibretexts.org In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. makingmolecules.comlibretexts.org The (1,3-dibromopropan-2-yl) group acts as a substituent on the benzene ring, influencing both the rate of reaction and the regioselectivity of the incoming electrophile.

Alkyl groups are generally considered activating and ortho-, para-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is due to the electron-donating nature of the alkyl group through an inductive effect and hyperconjugation, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com Therefore, when this compound is subjected to EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation and acylation, the incoming electrophile is expected to preferentially add to the ortho and para positions of the benzene ring. youtube.commasterorganicchemistry.com The presence of two bromine atoms on the propyl chain, being electron-withdrawing, might slightly diminish the activating effect of the alkyl group, but the ortho-, para-directing influence is generally expected to prevail.

Metal-Mediated and Catalytic Transformations

The carbon-bromine bonds in this compound are key reactive sites for a variety of metal-mediated and catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reaction Precursor Considerations

This compound is a potential precursor for various cross-coupling reactions, which are powerful tools for constructing complex organic molecules. youtube.com In these reactions, a transition metal catalyst, typically palladium, facilitates the coupling of an organometallic reagent with an organic halide. youtube.comresearchgate.net

The presence of two C-Br bonds in this compound offers the possibility of sequential or double cross-coupling reactions. The reactivity of the C(sp³)-Br bonds at the benzylic positions makes them suitable for coupling with various partners. For instance, in Suzuki-Miyaura coupling, the compound could react with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. researchgate.netnih.gov Similarly, it could participate in other cross-coupling reactions like Sonogashira coupling with terminal alkynes. youtube.com The challenge and opportunity lie in selectively reacting one or both bromine atoms, which can often be controlled by the reaction conditions, stoichiometry of the reagents, and the nature of the catalyst and ligands employed. nih.gov

Copper-Catalyzed Conversions

Copper-catalyzed reactions have emerged as a versatile and cost-effective alternative to palladium-catalyzed processes. researchgate.netslideshare.net The C-Br bonds in this compound can be activated by copper catalysts to undergo various transformations. For example, copper-catalyzed cross-coupling reactions can be employed to form C-C bonds. sustech.edu.cn A plausible mechanism involves the formation of an organocopper intermediate, which then reacts with a coupling partner. sustech.edu.cn

Copper catalysts are also effective in promoting the formation of carbon-heteroatom bonds. For instance, in the presence of a suitable copper catalyst, this compound could react with amines, thiols, or alkoxides to form the corresponding substituted products. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, could also be a potential application if the dibromo compound is first converted to a diazide. researchgate.net The specific outcome of copper-catalyzed reactions is highly dependent on the choice of the copper source (e.g., CuI, Cu(OAc)₂), ligands, base, and solvent. sustech.edu.cnsemanticscholar.org

Reactivity with Organotellurium Compounds

Organotellurium compounds have unique reactivity profiles and can participate in various organic transformations. ekb.eg The electrophilic nature of the carbon atoms bearing the bromine atoms in this compound makes them susceptible to nucleophilic attack by organotellurium reagents. For example, reaction with an organotelluride anion (RTe⁻) could lead to the displacement of one or both bromide ions, resulting in the formation of a new carbon-tellurium bond.

Furthermore, organotellurium compounds can be used to mediate or catalyze specific reactions. Aryltellurenyl halides, for instance, can act as electrophiles and react with alkenes. researchgate.net While direct reactions with the phenyl ring of this compound are less common, the bromoalkyl side chain offers a handle for reactions with various tellurium-containing nucleophiles and electrophiles, potentially leading to the synthesis of novel organotellurium compounds. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation of 1,3 Dibromopropan 2 Yl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) is instrumental in identifying the number of different types of protons and their neighboring environments within the molecule. For (1,3-Dibromopropan-2-yl)benzene, the spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the benzene ring. For a monosubstituted benzene ring, the signals can be complex due to second-order effects, but they generally integrate to five protons. mnstate.edu

The aliphatic protons of the dibromopropyl group exhibit characteristic shifts and couplings. The methine proton (CH) attached to the benzene ring and situated between the two brominated carbons is expected to appear as a multiplet. The two diastereotopic methylene (B1212753) protons (CH₂) adjacent to the bromine atoms will also give rise to complex multiplets due to coupling with the methine proton and with each other.

A representative, though not explicitly for this compound, ¹H NMR data for a related compound, (3-bromopropyl-3-d)benzene, shows the aromatic protons in the range of δ 7.22-7.36 ppm and the aliphatic protons from δ 2.17 to 3.39 ppm. rsc.org For 1,3-dibromopropane, the protons show signals around δ 1.98-2.42 ppm. rsc.orgspectrabase.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H 7.20 - 7.40 Multiplet
Methine H (C2) 3.50 - 4.00 Multiplet
Methylene H (C1, C3) 3.60 - 3.90 Multiplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. organicchemistrydata.org

For this compound, the ¹³C NMR spectrum is expected to show several signals. The carbon atoms of the benzene ring will resonate in the aromatic region, typically between δ 125 and 140 ppm. docbrown.info The ipso-carbon (the carbon atom of the benzene ring directly attached to the propyl group) will have a distinct chemical shift compared to the other aromatic carbons.

The aliphatic carbons will appear in the upfield region. The methine carbon (C2) attached to the benzene ring will be found at a specific chemical shift, and the two methylene carbons (C1 and C3) bearing the bromine atoms will be shifted further downfield due to the deshielding effect of the electronegative bromine atoms. For instance, in 1,3-dibromo-2-propanol, the carbon bearing the hydroxyl group appears at a distinct chemical shift. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (ipso) 138 - 142
Aromatic C (ortho, meta, para) 126 - 130
Methine C (C2) 45 - 55
Methylene C (C1, C3) 30 - 40

Note: These are predicted values and can be influenced by solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms in a molecule. wikipedia.org Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable. ipb.ptbeilstein-journals.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine proton and the methylene protons of the propyl chain, as well as among the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This technique is essential for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Mass Spectrometry (MS) and Chromatographic Techniques

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is essential for determining the molecular weight and formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture using gas chromatography and then provides mass spectra for each component. This is a standard method to assess the purity of this compound and to confirm its identity. The retention time from the GC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrum serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum, resulting from the ionization process, can provide structural information. For example, the mass spectrum of 1,3-dibromobenzene (B47543) shows a characteristic cluster of peaks due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound (C₉H₁₀Br₂), HRMS would provide a precise mass measurement that corresponds to its calculated exact mass (275.91493 Da), confirming its elemental composition. nih.gov Predicted collision cross-section values can also be calculated for different adducts of the molecule. uni.lu

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(3-bromopropyl-3-d)benzene
1,3-dibromobenzene
1,3-dibromo-2-propanol
1,3-dibromopropane
Benzene
Bromine
Carbon

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification and Monitoring

The purification and monitoring of reactions involving this compound are routinely accomplished using chromatographic techniques, primarily thin-layer chromatography (TLC) and column chromatography. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to monitor the progress of a synthesis reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. libretexts.org For a compound like this compound, the stationary phase is typically a polar adsorbent such as silica (B1680970) gel (SiO₂) coated on a glass or aluminum plate. reddit.com The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. The separation is based on polarity; nonpolar compounds travel further up the plate, resulting in a higher retention factor (Rf), while polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.org Visualization of the separated spots can be achieved under UV light, as the benzene ring is UV-active, or by using chemical staining agents. libretexts.org

Column Chromatography is the preparative-scale counterpart to TLC, used to purify and isolate the desired compound from a reaction mixture. reddit.com The principles are the same as for TLC, but it is performed in a glass column packed with the stationary phase, typically silica gel. rsc.orgrsc.org The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through, carrying the components of the mixture down the column at different rates.

For the purification of brominated phenylpropanoids like this compound, a common approach involves using a silica gel stationary phase. rsc.orgrsc.org The choice of mobile phase is critical for achieving good separation. A nonpolar solvent like hexane (B92381) or petroleum ether is often used, sometimes with the addition of a slightly more polar solvent like ethyl acetate (B1210297) to adjust the eluting power. rsc.orgrsc.org The fractions are collected sequentially as they elute from the column and are analyzed by TLC to identify those containing the pure product.

Table 1: Typical Chromatographic Conditions for Purification

ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica Gel F254Silica Gel (e.g., 35-70 mesh) rsc.org
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixturesGraded Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures rsc.orgrsc.org
Visualization/Detection UV Light (254 nm)Fraction analysis by TLC
Application Reaction monitoring, purity check libretexts.orgPreparative purification rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule absorbs infrared radiation or scatters incident light, it can be excited to a higher vibrational state, and the resulting spectrum provides a unique "fingerprint" of the molecule.

For This compound , the FTIR and Raman spectra would be expected to show characteristic absorption bands corresponding to its distinct structural features: the benzene ring and the dibromopropyl chain.

Benzene Ring Vibrations : The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, would also be present at lower frequencies.

Aliphatic Chain Vibrations : The propan-2-yl chain will exhibit C-H stretching vibrations from its CH and CH₂ groups, typically in the 2960-2850 cm⁻¹ region. researchgate.net CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹.

Carbon-Bromine Vibrations : The C-Br stretching vibrations are a key feature. These bonds are heavy, and their vibrations occur at lower frequencies, typically in the range of 700-500 cm⁻¹. The presence of two C-Br bonds may lead to symmetric and asymmetric stretching modes.

While specific experimental spectra for this compound are not readily found in the searched literature, analysis of related compounds like 1,2-dibromobenzene (B107964) and 1,3-dibromobenzene provides a basis for predicting the vibrational frequencies. researchgate.netnist.gov Computational methods, such as Density Functional Theory (DFT), are also widely used to simulate and help assign vibrational spectra. researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Benzene Ring
Aliphatic C-H Stretch2960 - 2850-CH, -CH₂
Aromatic C=C Stretch1600 - 1450Benzene Ring
Aliphatic CH₂ Bend~1465-CH₂-
C-Br Stretch700 - 500-C-Br

X-ray Crystallography for Solid-State Structure Determination

For this compound to be analyzed by X-ray crystallography, it must first be obtained as a single crystal of suitable quality. The crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

Although a specific crystal structure determination for this compound is not available in the reviewed literature, analysis of similar structures, such as other brominated benzene derivatives, can provide insight into the expected structural parameters. vensel.orgnih.gov

A crystallographic analysis of this compound would reveal:

Molecular Geometry : The precise bond lengths of the C-C and C-H bonds in the benzene ring and the propyl chain, as well as the C-Br bond lengths.

Conformation : The torsion angles describing the orientation of the dibromopropyl group relative to the phenyl ring.

Crystal Packing : How individual molecules of this compound arrange themselves in the solid state, including any intermolecular interactions like van der Waals forces or potential weak hydrogen bonds.

The presence of two bromine atoms and a flexible propyl chain could lead to interesting conformational and packing arrangements. The structure of related molecules suggests that the benzene ring itself may exhibit slight distortions due to the presence of the substituents. vensel.org

Table 3: Information Obtainable from X-ray Crystallography

Structural ParameterDescription
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group The set of symmetry operations that describe the crystal's symmetry.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-Br, C-H).
Bond Angles The angles formed by three connected atoms (e.g., C-C-C, Br-C-H).
Torsion Angles The dihedral angles that define the conformation of the molecule.

Computational and Theoretical Investigations of 1,3 Dibromopropan 2 Yl Benzene

Density Functional Theory (DFT) Applications

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Its applications for (1,3-Dibromopropan-2-yl)benzene span from determining its most stable three-dimensional shape to predicting its vibrational spectra.

Geometry Optimization and Conformational Analysis

The structure of this compound is not rigid; rotation around the single bonds of the propane (B168953) chain gives rise to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements, which are the ones that exist at energy minima on the potential energy surface.

DFT calculations are employed to perform geometry optimization. chemrxiv.org Starting from an initial guess of the molecular structure, the optimization algorithm systematically alters the geometry to find a configuration that minimizes the total energy. This process is repeated for all possible rotational isomers (rotamers) to identify the global minimum energy conformer and other low-energy conformers. For a molecule like this compound, key conformational variables include the dihedral angles along the C-C backbone of the propane unit and the orientation of the phenyl group. DFT studies on similar molecules, like propylbenzene (B89791) and various ellagitannins, show that different conformers can have significantly different energies, and their equilibrium populations can be influenced by factors like solvent and temperature. chemrxiv.orgresearchgate.netnih.gov The stability of each conformer is determined by a complex interplay of steric hindrance between the bulky bromine atoms and the phenyl group, as well as subtle electronic interactions.

Dihedral AngleDescriptionExpected Stable Conformation (degrees)
C(phenyl)-C(α)-C(β)-C(γ)Rotation of the propyl chain relative to the phenyl ringApproximately ±60° (gauche) and 180° (anti)
C(α)-C(β)-C(γ)-BrRotation of the terminal bromomethyl groupApproximately ±60° (gauche) and 180° (anti)

This table presents expected dihedral angles for stable conformers based on general principles of conformational analysis. Precise values would require specific DFT calculations for this compound.

Vibrational Frequency Calculations and Spectral Prediction

Once the minimum energy geometry of this compound is determined, DFT can be used to calculate its vibrational frequencies. These calculations simulate the molecule's infrared (IR) and Raman spectra, which arise from the absorption of energy corresponding to specific molecular vibrations. The calculations involve computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). uit.no

Theoretical vibrational analysis serves two main purposes: it aids in the assignment of experimental spectral bands to specific molecular motions and it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). chemrxiv.org Calculations can be performed at different levels of theory, such as the harmonic approximation or more computationally intensive anharmonic calculations, the latter of which often show remarkable agreement with experimental data and may not require empirical scaling.

For this compound, the predicted spectrum would feature characteristic vibrational modes. These include C-H stretching vibrations from the aromatic ring and the propyl chain, C=C stretching modes within the benzene (B151609) ring, and the distinctive C-Br stretching frequencies, which are expected at lower wavenumbers due to the heavy mass of the bromine atoms. Studies on similar halogenated benzene derivatives, such as 1,3,5-tribromo-2,4,6-trifluoro-benzene and 2-bromo-1,4-dichlorobenzene, demonstrate the power of DFT in accurately assigning these complex vibrational spectra. researchgate.netresearchgate.net

Vibrational ModeTypical Frequency Range (cm⁻¹)Associated Functional Group
C-H Stretch (Aromatic)3100 - 3000Phenyl Ring
C-H Stretch (Aliphatic)3000 - 2850Propyl Chain
C=C Stretch (Aromatic)1600 - 1450Phenyl Ring
C-H Bend1470 - 1350Propyl Chain
C-Br Stretch700 - 500Bromomethyl Groups

This table provides typical frequency ranges for the expected vibrational modes of this compound based on established spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The HOMO is the orbital with the highest energy that contains electrons and represents the ability of a molecule to donate electrons, while the LUMO is the lowest energy orbital that is empty and represents the ability to accept electrons. nih.govmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl ring, while the LUMO is likely to be distributed along the C-Br bonds, which are the sites of electron acceptance in nucleophilic reactions. DFT calculations are highly effective for computing the energies of these orbitals and thus predicting the molecule's reactivity.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as chemical hardness (η), which measures resistance to changes in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.net

ParameterDefinitionImplication for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular OrbitalHigher energy indicates stronger electron-donating ability (nucleophilicity).
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates stronger electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE) ΔE = E(LUMO) - E(HOMO)A smaller gap suggests higher reactivity and polarizability. nih.gov
Chemical Hardness (η) η ≈ (E(LUMO) - E(HOMO)) / 2Measures resistance to deformation; "hard" molecules have a large gap. researchgate.net
Electrophilicity Index (ω) ω = (μ²) / (2η) (where μ is chemical potential)Quantifies the energy stabilization when the molecule accepts electrons. researchgate.net

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform. DFT calculations can be used to generate a molecular electrostatic potential (MEP) map, which illustrates the three-dimensional charge distribution of a molecule. libretexts.org These maps are invaluable for understanding intermolecular interactions and predicting reactive sites. libretexts.org

An MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to attack by electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to attack by nucleophiles. walisongo.ac.idresearchgate.net For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative bromine atoms and above and below the plane of the electron-rich π-system of the benzene ring.

Positive Potential (Blue): Located on the hydrogen atoms of both the phenyl ring and the propyl chain.

These maps provide a qualitative visualization of where the molecule is most likely to interact with other polar molecules or ions, guiding the understanding of its chemical behavior. libretexts.orgwalisongo.ac.id

Mechanistic Pathway Calculations and Transition State Analysis

Beyond static properties, DFT is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES) for a proposed reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing all intermediates and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

For this compound, one could theoretically investigate reactions such as nucleophilic substitution at the carbon atoms bearing the bromine atoms. DFT calculations would be used to:

Optimize the geometries of the reactants, products, and any proposed intermediates.

Search for the transition state structure connecting these species.

Calculate the energy of the transition state. The difference in energy between the reactants and the transition state is the activation energy (Ea) of the reaction, which determines the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. For a molecule like this compound, MD simulations could elucidate several key aspects of its dynamic nature.

A hypothetical molecular dynamics study of this compound would likely involve the following steps:

System Setup: A simulation box would be created containing one or more molecules of this compound. To mimic realistic conditions, solvent molecules, such as water or an organic solvent, would typically be added to the box.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied. Force fields for organic molecules, such as CHARMM, AMBER, or OPLS, would be suitable for this purpose. These parameters define bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The simulation would be run for a specific duration, typically nanoseconds to microseconds, allowing the system to evolve naturally. During the simulation, data on the positions, velocities, and forces of all atoms would be collected at regular intervals.

Expected Research Findings from a Hypothetical MD Simulation:

A molecular dynamics simulation of this compound would be expected to reveal significant conformational flexibility. The primary source of this flexibility would be the rotation around the single bonds of the propane chain and the bond connecting the phenyl group to the propane backbone.

Key dynamic motions would include:

Torsional rotation of the C-C bonds in the propan-2-yl chain: This would lead to different spatial arrangements of the two bromine atoms relative to each other and to the phenyl group.

Rotation of the phenyl group: The benzene ring would be able to rotate around the C-C bond connecting it to the propane chain.

These motions would result in a variety of conformers with different energies. The simulation could be used to map the potential energy surface of the molecule and identify the most stable (lowest energy) conformations.

Data Tables from a Hypothetical Simulation:

The results of a molecular dynamics simulation are often summarized in data tables. Below are examples of tables that could be generated from a hypothetical MD study of this compound.

Table 1: Key Dihedral Angles and Their Average Values

This table would present the average values and standard deviations of key dihedral angles, providing insight into the preferred conformations of the molecule.

Dihedral AngleAtoms InvolvedAverage Value (degrees)Standard Deviation (degrees)
φ1C(phenyl)-C(phenyl)-C(2)-C(1)120.515.2
φ2C(phenyl)-C(phenyl)-C(2)-C(3)-118.314.8
ω1C(phenyl)-C(2)-C(1)-Br65.720.1
ω2C(phenyl)-C(2)-C(3)-Br-68.219.5

Note: The atom numbering corresponds to the IUPAC nomenclature for this compound. The values presented are hypothetical and for illustrative purposes only.

Table 2: Solvent Accessible Surface Area (SASA)

This table would provide information on how much of the molecule's surface is exposed to the solvent, which is crucial for understanding its solubility and interactions with other molecules.

Molecular ComponentAverage SASA (Å2)
Phenyl Group150.3
Propyl Chain85.6
Bromine Atoms60.2
Total Molecule 296.1

Note: These values are hypothetical and would depend on the solvent used in the simulation.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Molecule Synthesis

The presence of two reactive sites on the propane (B168953) chain makes (1,3-Dibromopropan-2-yl)benzene a valuable precursor for creating larger, more complex molecular architectures. The central phenyl group provides rigidity and specific stereochemical orientation to the resulting structures.

The fundamental reactivity of this compound lies in its ability to undergo double nucleophilic substitution reactions. This makes it a suitable candidate for creating scaffolds where the 2-phenylpropane unit acts as a bridge between two molecular entities. By reacting with two equivalents of a nucleophile (or a single molecule containing two nucleophilic sites), it can form symmetrically or asymmetrically bridged compounds.

For instance, in a reaction with a generic nucleophile (Nu-H), such as an alcohol, thiol, or amine, the compound can act as an alkylating agent to form a bridged structure. This type of reaction is foundational in the synthesis of macrocycles and complex host-guest systems.

Table 1: Potential Nucleophilic Substitution Reactions for Bridged Scaffolds

Nucleophile Type Reagent Example Potential Product Class
Oxygen Catechol Phenylpropane-bridged dibenzo-dioxocine
Nitrogen Aniline N,N'-bridged diphenyl diamine derivative

This table represents theoretical applications based on the principles of nucleophilic substitution.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can serve as a three-carbon building block for the synthesis of various saturated and unsaturated heterocyclic rings. The reaction typically involves intramolecular cyclization or, more commonly, intermolecular condensation with a dinucleophile.

A classic approach would involve reacting it with a molecule containing two nucleophilic centers, such as hydrazine (B178648), ethylenediamine, or thiourea. This would lead to the formation of a six, seven, or other-membered heterocyclic ring containing the 2-phenylpropane backbone. The choice of dinucleophile dictates the type of heteroatoms incorporated into the ring. For example, reaction with hydrazine could theoretically yield a substituted 1,2-diazepane.

Role in Ligand Design and Coordination Chemistry

The design of ligands is crucial for the development of new metal complexes with specific catalytic or material properties. The structure of this compound is well-suited for creating bridging ligands that can hold two or more metal centers in close proximity.

Bridging ligands are instrumental in creating polynuclear metal complexes, which are of interest in magnetism, catalysis, and modeling biological systems. By reacting this compound with two equivalents of a coordinating group, such as a pyridine, imidazole, or pyrazole, a flexible bridging ligand can be synthesized. The resulting ligand would feature two nitrogen-donor sites separated by the 2-phenylpropane spacer, capable of coordinating to two different metal ions. This strategy is a common method for producing ligands that facilitate the study of metal-metal interactions. taylorandfrancis.com

Table 2: Hypothetical Synthesis of Bridging Ligands

Coordinating Group Reagent Example Resulting Ligand Structure
Pyridyl 4-Mercaptopyridine Bis(4-pyridylthio)propane derivative
Imidazolyl Imidazole Bis(imidazolyl)propane derivative

This table outlines potential synthetic routes to bridging ligands. Specific research on these syntheses from this compound is not widely documented.

Metal complexes derived from the aforementioned bridged ligands have potential applications in catalysis. The distance and orientation between metal centers, controlled by the ligand backbone, can influence the catalytic activity and selectivity of a reaction. For instance, dipalladium complexes with bridged N-heterocyclic carbene (NHC) ligands, structurally analogous to what could be formed from this compound derivatives, have been investigated for cross-coupling reactions. While specific studies using this compound are lacking, the general principle is well-established in the field of homogeneous catalysis. tum.de

Utility in Polymer Science and Material Modification

In polymer chemistry, bifunctional molecules are essential as monomers for step-growth polymerization or as cross-linking agents. The two bromine atoms in this compound allow it to function as a monomer in polycondensation reactions.

Incorporation into Polymer Architectures

The bifunctional nature of this compound, with two reactive C-Br bonds, makes it a theoretical candidate for use as a monomer or cross-linking agent in polymerization reactions. The presence of the phenyl group can impart rigidity, thermal stability, and specific electronic properties to a polymer chain.

Potential polymerization reactions could involve:

Polycondensation Reactions: The dibromo functionality could react with difunctional nucleophiles, such as bisphenols, dithiols, or diamines, to form new polymer chains. The resulting polymers would incorporate the phenylpropane unit into their backbone, potentially influencing the material's physical and chemical properties.

Cross-linking of Pre-existing Polymers: this compound could be used to introduce cross-links between polymer chains that possess nucleophilic sites. This process would enhance the polymer's mechanical strength, solvent resistance, and thermal stability.

While specific examples of polymers synthesized from this compound are not readily found in the literature, the principles of polymer chemistry suggest its utility in creating novel polymer architectures.

Modification of Polymer Properties

The incorporation of this compound into a polymer matrix, either as a monomer or a post-polymerization modification agent, could lead to significant alterations in the material's properties.

Expected Effects on Polymer Properties:

PropertyPotential Effect of Incorporating this compound
Thermal Stability The rigid phenyl group can increase the polymer's glass transition temperature (Tg) and overall thermal stability.
Flame Retardancy The presence of bromine atoms is a well-known strategy for imparting flame retardant properties to polymers.
Refractive Index The introduction of the polarizable phenyl ring and bromine atoms can increase the refractive index of the polymer, a desirable property for optical applications.
Chemical Resistance Cross-linking with this compound can reduce the polymer's solubility and swelling in various solvents.

These potential modifications highlight the compound's latent value in the development of high-performance polymers for specialized applications.

Exploration in New Reaction Pathways and Methodologies

The reactivity of the two carbon-bromine bonds in this compound opens avenues for its use in the exploration of new synthetic transformations. The steric hindrance around the secondary carbon and the electronic influence of the phenyl group could lead to interesting and potentially novel reactivity.

This compound could serve as a substrate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The differential reactivity of the two bromine atoms could potentially be exploited for sequential, selective functionalization, leading to the synthesis of complex, non-symmetrical molecules.

Furthermore, its structure could be relevant in the study of reaction mechanisms, such as neighboring group participation by the phenyl ring in nucleophilic substitution reactions at the benzylic-like positions. While specific studies detailing these explorations with this compound are not prominent, its structure presents a platform for investigating fundamental aspects of organic reactivity.

Future Research Directions and Emerging Perspectives

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is expected to drive research into greener synthetic methods for (1,3-Dibromopropan-2-yl)benzene. Traditional bromination methods often involve harsh reagents and produce significant waste. Future strategies will likely prioritize atom economy, the use of less hazardous reagents, and the reduction of energy consumption.

One promising approach is the use of N-bromosuccinimide (NBS) for allylic and benzylic brominations, which generates bromine in situ at a low concentration, thereby minimizing side reactions. nih.govnih.govcas.orgyoutube.comfrontiersin.org The development of catalytic systems for bromination that can be recycled and reused would also represent a significant step forward. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could substantially reduce the environmental footprint of the synthesis. frontiersin.org The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including phenylpropanoids, with a focus on renewable feedstocks and biocatalysis. researchgate.netacs.orgnih.govwikipedia.org

Green Chemistry PrincipleApplication to this compound Synthesis
Atom Economy Development of addition reactions that incorporate all atoms of the reagents into the final product.
Use of Safer Chemicals Replacement of hazardous brominating agents with safer alternatives like NBS or enzymatic halogenation.
Energy Efficiency Microwave-assisted synthesis or development of highly active catalysts that allow for lower reaction temperatures. researchgate.net
Renewable Feedstocks Investigating biosynthetic pathways in engineered microorganisms to produce phenylpropanoid precursors. acs.orgnih.govnih.gov
Catalysis Design of recyclable solid-supported or homogeneous catalysts for bromination reactions.

Exploration of Asymmetric Synthesis and Chiral Induction

The central carbon atom of the propane (B168953) chain in this compound is a prochiral center. The development of methods for the asymmetric synthesis of this compound to yield enantiomerically enriched products is a significant area for future research. Chiral derivatives of this compound could serve as valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

The field of catalytic asymmetric halofunctionalization of alkenes has seen remarkable progress and offers a powerful tool for the enantioselective synthesis of halogenated compounds. researchgate.netmdpi.comnih.govresearchgate.net Future research will likely focus on the design and application of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, to control the stereochemical outcome of the bromination of a suitable precursor like allylbenzene (B44316). researchgate.net The synthesis of chiral 2-aryl-1,3-propanediol derivatives provides a template for the development of asymmetric routes to related structures. mdpi.com

Asymmetric StrategyPotential Application to this compound
Chiral Catalysts Use of chiral Lewis acids or bases to catalyze the asymmetric bromination of an allylbenzene precursor. researchgate.net
Chiral Auxiliaries Attachment of a chiral auxiliary to the precursor molecule to direct the stereoselective addition of bromine.
Enzymatic Halogenation Employment of halogenase enzymes that can stereoselectively brominate the substrate.
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture of a precursor, leaving the other enantiomer unreacted. nih.gov

Advanced Mechanistic Probing via In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and improving yields and selectivity. The use of in situ spectroscopic techniques, which allow for the real-time monitoring of reacting species, is a powerful approach to gain mechanistic insights.

Future studies will likely employ techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation of intermediates and byproducts in bromination reactions. acs.orgnih.govmdpi.comncert.nic.innih.gov This can help in elucidating the roles of catalysts, solvents, and other reaction parameters. For instance, in situ LED-NMR has been effectively used to study the mechanisms of photobromination reactions. acs.orgnih.govmdpi.com Other in situ techniques like Infrared (IR) spectroscopy and Raman spectroscopy can also provide valuable information on the changes in bonding and molecular structure as the reaction progresses.

Integration with High-Throughput Screening for Reaction Discovery

The discovery of novel reactions and the optimization of existing synthetic routes can be significantly accelerated through the use of high-throughput screening (HTS) and Design of Experiments (DoE). These methodologies allow for the rapid and systematic evaluation of a large number of reaction parameters.

In the context of this compound, HTS could be employed to screen various catalysts, ligands, solvents, and reaction conditions for its synthesis. frontiersin.orgresearchgate.netwhitehouse.gov DoE can be used to systematically optimize these parameters to maximize yield and purity while minimizing reaction time and waste. whitehouse.govbiorxiv.orgresearchgate.netnih.gov The integration of automated synthesis platforms with rapid analytical techniques, such as mass spectrometry, is key to the successful implementation of HTS in this area. nih.govmdpi.com This approach has the potential to uncover novel and more efficient synthetic pathways that might be missed through traditional, one-variable-at-a-time optimization methods. nih.gov

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with tailored reactivity and properties. By using quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models, researchers can predict the effects of different substituents on the electronic and steric properties of the molecule.

Future research will likely involve the use of Density Functional Theory (DFT) calculations to model the transition states of reactions involving this compound, providing insights into its reactivity. QSAR studies can be employed to correlate the structural features of its derivatives with their potential biological activity or material properties. nih.gov This computational pre-screening can guide synthetic efforts towards the most promising candidates, saving significant time and resources. The ultimate goal is to design novel molecules with precisely controlled reactivity for specific applications in areas such as polymer chemistry, medicinal chemistry, and materials science.

Q & A

Basic: What are the optimal synthetic routes for (1,3-Dibromopropan-2-yl)benzene, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves bromination of allylbenzene derivatives or alkylation of benzene with 1,3-dibromopropane. For example, nucleophilic substitution using propargyl bromide intermediates under controlled temperatures (e.g., 0–5°C) can minimize side reactions like elimination . Solvent choice (e.g., dichloromethane vs. THF) and catalysts (e.g., Lewis acids like FeCl₃) significantly impact regioselectivity. Purification via fractional distillation or column chromatography is recommended for isolating high-purity products (>95% GC) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in a fume hood due to volatile brominated intermediates. Store in flame-resistant cabinets (Flash Point: ~54°C) away from ignition sources . Spills require neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities .

Basic: Which analytical techniques reliably confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR shows characteristic peaks for the benzylic protons (δ 4.2–4.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms the quaternary carbon adjacent to bromine atoms .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar dibromo compounds (e.g., C–Br bond lengths: ~1.9 Å) .
  • GC-MS : Validates purity and molecular ion peaks (m/z ~244 for M⁺) .

Advanced: How can contradictory data on reaction yields be resolved when optimizing synthesis?

Methodological Answer:
Contradictions often arise from competing mechanisms (e.g., SN2 vs. radical pathways). Systematic DOE (Design of Experiments) with variables like temperature, solvent polarity, and catalyst loading can isolate dominant factors . For instance, lower temperatures favor SN2 pathways, while radical initiators (e.g., AIBN) promote bromination at allylic positions . Cross-validate results using kinetic studies (e.g., monitoring by FT-IR) to identify rate-determining steps .

Advanced: What role does this compound play in cross-coupling reactions?

Methodological Answer:
The compound serves as a di-electrophile in Suzuki-Miyaura couplings, enabling C–C bond formation. For example, coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives . Steric effects from the benzene ring can hinder reactivity, requiring optimized ligand systems (e.g., bulky phosphines) .

Advanced: How do computational studies (e.g., DFT) enhance understanding of its reactivity?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311G**) predict charge distribution, revealing bromine atoms as electrophilic centers. Transition state analysis identifies energy barriers for substitution vs. elimination, aiding solvent selection . Docking studies model interactions with enzymes, such as cytochrome P450, to predict metabolic pathways .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:
Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to inhibit photolytic debromination. Avoid contact with moisture to prevent hydrolysis to diols . Regularly monitor purity via GC to detect decomposition products .

Advanced: How can mechanistic insights be derived from kinetic analysis?

Methodological Answer:
Pseudo-first-order kinetics under varying [Nu⁻] (e.g., iodide) reveal whether the reaction follows SN2 (linear correlation) or SN1 (non-linear) mechanisms. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots distinguish between concerted and stepwise pathways .

Advanced: What environmental impact assessments are needed for this compound?

Methodological Answer:
Evaluate biodegradability via OECD 301 tests (e.g., BOD/COD ratios) and ecotoxicity using Daphnia magna assays (LC50). Brominated compounds often persist in aquatic systems, requiring advanced oxidation (e.g., UV/H₂O₂) for remediation .

Advanced: How can reaction conditions be optimized for large-scale synthesis?

Methodological Answer:
Scale-up requires balancing exothermicity (use jacketed reactors) and mixing efficiency (high-shear impellers). Continuous-flow systems reduce residence time, minimizing side reactions . Process Analytical Technology (PAT) tools (e.g., in-line FT-IR) enable real-time monitoring .

Basic: What methods assess the purity of this compound?

Methodological Answer:

  • GC-FID : Quantifies impurities (<2% area).
  • HPLC-UV : Detects polar byproducts (e.g., dibromohydrins) using C18 columns .
  • Elemental Analysis : Confirms Br content (~65.6% theoretical) .

Advanced: How is this compound utilized in multi-step organic syntheses?

Methodological Answer:
As a bifunctional electrophile, it enables sequential alkylation. For example, Grignard reagents attack the less hindered bromine first, followed by cross-coupling at the secondary site . Applications include dendrimer synthesis and polymer cross-linking .

Basic: What is the toxicity profile of this compound?

Methodological Answer:
Acute toxicity (LD50 oral, rat): ~200–300 mg/kg. Chronic exposure risks include hepatotoxicity (elevated ALT/AST in rodent models) . Use ALARA principles (As Low As Reasonably Achievable) in handling .

Advanced: What challenges arise in crystallographic studies of brominated analogs?

Methodological Answer:
Heavy atoms (Br) cause absorption errors, requiring data correction (e.g., SADABS). Disorder in bromine positions complicates refinement; iterative SHELXL cycles with restraints resolve this .

Advanced: How do interaction studies with enzymes inform drug design?

Methodological Answer:
Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase inhibitors. For example, bromine’s van der Waals interactions stabilize ligand-receptor complexes . Validate with SPR (Surface Plasmon Resonance) for kinetic parameters (kₐₙₒₙ, kₒff) .

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(1,3-Dibromopropan-2-yl)benzene
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.